molecular formula C17H17ClN2O3S B2929632 1-(2-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide CAS No. 921916-07-6

1-(2-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

Cat. No.: B2929632
CAS No.: 921916-07-6
M. Wt: 364.84
InChI Key: RXPYEMGRDPRZPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a useful research compound. Its molecular formula is C17H17ClN2O3S and its molecular weight is 364.84. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications and Chemical Synthesis

A significant area of application for compounds related to 1-(2-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is in catalysis and chemical synthesis. For instance, studies on rhenium tricarbonyl complexes coordinated by asymmetric diimine ligands, which share structural motifs with the compound , have demonstrated their capability in catalyzing the electrochemical reduction of carbon dioxide to carbon monoxide and methane. These findings highlight the potential of such compounds in contributing to the development of sustainable chemical processes (Nganga et al., 2021).

Molecular Structure and Bonding

The analysis of molecular structures and bonding patterns provides insights into the chemical behavior and reactivity of sulfonamide compounds. Investigations into the structure of N-(2,3-dichlorophenyl)methanesulfonamide and related derivatives have elucidated their conformations, bond parameters, and hydrogen bonding patterns. These studies are foundational in understanding the biological activity and interaction mechanisms of sulfonamide-based compounds (Gowda, Foro, & Fuess, 2007).

Antimicrobial Research

In the realm of antimicrobial research, derivatives of this compound have shown promise. For example, studies on quinazolines, which can be structurally related to the compound of interest, have demonstrated potential antimicrobial activities. These compounds, synthesized from precursors that include sulfonamide groups, were evaluated against various bacterial and fungal strains, indicating their significance in developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007).

Properties

IUPAC Name

1-(2-chlorophenyl)-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c1-20-16-8-7-14(10-12(16)6-9-17(20)21)19-24(22,23)11-13-4-2-3-5-15(13)18/h2-5,7-8,10,19H,6,9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPYEMGRDPRZPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.